molecular formula C22H23NO5 B2878131 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010873-60-5

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2878131
CAS RN: 1010873-60-5
M. Wt: 381.428
InChI Key: KLPPPYHQBMFOPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic structures and the various functional groups. Unfortunately, without more specific information or an actual molecular model, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The phenyl and methoxy groups could potentially be involved in electrophilic aromatic substitution reactions, while the oxazinone group might participate in reactions involving the carbonyl group .

Scientific Research Applications

Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group

A study by Kiskan & Yagcı (2007) introduced a new monomer possessing both benzoxazine and coumarin rings, which was synthesized and characterized through spectral analysis. This monomer undergoes photodimerization and thermal ring-opening reactions, demonstrating potential applications in the development of thermally curable polymers with tunable properties through photochemical reactions (Kiskan & Yagcı, 2007).

Synthesis and Transformation of Phenanthro[9,10-c][1,2]oxazine

Nicolaides et al. (1996) reported the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from specific reactions, leading to the production of triphenylene-o-dicarboxylic derivatives. This research highlights the chemical reactivity and potential for creating complex heterocyclic compounds, which could have applications in material science and pharmaceuticals (Nicolaides et al., 1996).

Allelochemicals from Gramineae: Benzoxazinones and Related Compounds

Research by Macias et al. (2006) focused on benzoxazinone derivatives, which are compounds with a structure related to the one you're interested in. These compounds, found in the Poaceae family of plants, exhibit a range of biological properties including antimicrobial and antifungal activities. This study underlines the importance of such compounds in agronomy and biochemistry, suggesting potential applications in developing natural pesticides and studying plant defense mechanisms (Macias et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its current applications. If it’s a new compound, initial research might focus on determining its properties and potential uses .

properties

IUPAC Name

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-14-20(15-6-4-5-7-18(15)26-3)21(24)16-8-9-19-17(22(16)28-14)12-23(13-27-19)10-11-25-2/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPPYHQBMFOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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